molecular formula C23H21BrN2O4 B5125966 N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

Cat. No. B5125966
M. Wt: 469.3 g/mol
InChI Key: MSIOROALZIVTOY-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, also known as BNPPA, is a synthetic compound that has been extensively studied in scientific research. It is a member of the class of compounds known as benzamides and is often used as a tool compound to investigate the biological effects of this class of compounds.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been used in a wide range of scientific research applications, including studies on the benzamide class of compounds, as well as investigations into the biological effects of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide specifically. Some of the most notable research applications of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide include its use as a tool compound to investigate the role of benzamides in the regulation of gene expression, as well as its use in studies on the effects of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide on cell proliferation and differentiation.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide is not fully understood, but it is believed to act as a modulator of gene expression by binding to specific receptors in the cell nucleus. Specifically, N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide are varied and complex, and depend on a number of factors including dose, route of administration, and cell type. Some of the most notable effects of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide include its ability to induce adipocyte differentiation, regulate glucose and lipid metabolism, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the key advantages of using N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide in lab experiments is its high potency and specificity for PPARγ, which allows for precise control over the biological effects of the compound. However, one limitation of using N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide is its relatively short half-life, which can make it difficult to maintain a consistent level of exposure over time.

Future Directions

There are a number of exciting future directions for research on N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide, including investigations into its potential role in the treatment of metabolic disorders such as diabetes and obesity, as well as its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, there is growing interest in the use of N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide as a tool compound to investigate the role of PPARγ in a variety of biological processes, including cell differentiation, proliferation, and apoptosis.

Synthesis Methods

N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-bromo-4-nitroaniline with 4-(1-methyl-1-phenylethyl)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound, N-(2-bromo-4-nitrophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O4/c1-23(2,16-6-4-3-5-7-16)17-8-11-19(12-9-17)30-15-22(27)25-21-13-10-18(26(28)29)14-20(21)24/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIOROALZIVTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

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